5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid
Overview
Description
5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid is a chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . It is a derivative of tetrahydrofuran, a heterocyclic organic compound. This compound is known for its unique structure, which includes a furan ring with a carboxylic acid group and two methyl groups attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include metal oxide-supported ruthenium catalysts under aqueous conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,5-furandicarboxylic acid, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, which exert their effects through different mechanisms. For example, its derivatives may inhibit specific enzymes or interact with cellular receptors to modulate biological processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,5-furandicarboxylate: A similar compound used in the production of polymers.
Tetrahydrofuran-2,5-dicarboxylic acid: Another related compound with similar structural features.
Uniqueness
5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
5,5-dimethyl-2-oxooxolane-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-7(2)3-4(5(8)9)6(10)11-7/h4H,3H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKOJUAMEBEFOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299063 | |
Record name | 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50598-41-9 | |
Record name | NSC127887 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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